molecular formula C11H7N3O B3270269 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine CAS No. 52333-71-8

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine

Cat. No.: B3270269
CAS No.: 52333-71-8
M. Wt: 197.19 g/mol
InChI Key: GGQWDOWXOGTURC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound with a fused pyridine and oxazole ring system. It exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry. The compound’s core structure consists of a pyridine ring fused with an oxazole ring, resulting in a tricyclic scaffold .


Synthesis Analysis

The synthesis of this compound involves constructing the oxazolo[4,5-b]pyridine framework. One approach reported in the literature utilizes a sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)₂ in n-octane. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, facilitated by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)₂. The method provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused to an oxazole ring. The tricyclic scaffold exhibits diverse biological and pharmaceutical activities. The specific arrangement of atoms and functional groups within the molecule determines its properties and interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups and ring system. While specific reactions may vary, the synthesis typically involves condensation reactions, cyclizations, and functional group transformations. For example, the Pd-catalyzed reaction of picolinamide with benzaldehydes leads to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .


Physical and Chemical Properties Analysis

  • Molecular Weight : Approximately 95.1 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : A range of techniques have been developed for synthesizing 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine derivatives, including methods involving palladium-catalyzed C-2 arylation and metal-free oxidative N-N bond formation, which offer a pathway to create various derivatives of this compound (Zhuravlev, 2006), (Zheng et al., 2014).

  • Chemical Reactivity : These compounds demonstrate varied reactivity, which is important for the synthesis of triheterocyclic compounds and other complex molecular structures. This reactivity is essential in organic and medicinal chemistry for the development of new biological components (Ghattas & Moustafa, 2000).

Properties

IUPAC Name

2-pyridin-2-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c1-2-6-12-8(4-1)11-14-10-9(15-11)5-3-7-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQWDOWXOGTURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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